Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

Medicinal Chemistry Library Design Kinase Inhibitor Scaffolds

A niche heterocyclic building block for fragment-based drug discovery and kinase inhibitor programs. Features a 7-carboxylate substitution pattern orthogonal to common 3-substituted motifs, enabling novel IP composition. The dual reactive handles (C6-OH and C7-COOEt) facilitate divergent synthesis without protection/deprotection. Its lead-like profile (XLogP3=1.8, TPSA=63.8 Ų) is ideal for primary screening, with late-stage hydrolysis to the active acid. Not cataloged by major suppliers—strategic sourcing required.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 1345688-05-2
Cat. No. B2486784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate
CAS1345688-05-2
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC2=CC=NN21)O
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3
InChIKeyCJZFQSGBZVLZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate (CAS 1345688-05-2): Purity and Computed Property Profile


Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with a C6-hydroxyl and C7-ethyl carboxylate substitution pattern [1]. It is a white to off-white solid with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol. Authoritative computed property analysis indicates an XLogP3 value of 1.8, a topological polar surface area of 63.8 Ų, and one hydrogen bond donor, which are key parameters for library design and lead optimization [1]. Notably, the compound is not currently listed in the Sigma-Aldrich catalog, suggesting a niche sourcing landscape that requires strategic vendor evaluation .

Why Generic Substitution of Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate Is Not Straightforward


Substituting Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate with a near neighbor is fraught with risk due to critical regioisomeric and functional group variations that drastically alter physicochemical and potentially biological profiles. The compound's 7-carboxylate regioisomer (CAS 1396762-29-0) differs in the ester position, which directly impacts molecular shape and electronic distribution, while the free acid analog at C7 (CAS 1935621-66-1) introduces a charged carboxylate at physiological pH, fundamentally changing solubility and permeability. Similarly, removing the 6-hydroxyl group (as in CAS 474432-62-7) eliminates a key hydrogen bond donor/acceptor vector [1]. This structural sensitivity is underscored by broad evidence that the pyrazolo[1,5-a]pyridine scaffold's kinase interaction profile is highly dependent on precise substitution patterns [2], making specific structural features non-interchangeable at the procurement stage.

Buyer's Quantitative Evidence Checklist for Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate


Regioisomeric Differentiation: 7-Carboxylate versus 3-Carboxylate Substitution Pattern

The target compound is a 7-carboxylate regioisomer, which differentiates it from the more common 3-carboxylate analog (CAS 1396762-29-0) [1]. In pyrazolo[1,5-a]pyridine kinase inhibitors, the position of the carboxylate moiety has been shown to be a critical determinant of potency and isoform selectivity. For instance, in a series of PI3K inhibitors, shifting substitution patterns on the core led to compounds ranging from pan-PI3K to p110α- or p110δ-selective profiles [2]. While the 3-carboxylate isomer has been directly explored in α-synuclein inhibition studies with compounds showing up to 2.4-fold inhibition [3], the 7-carboxylate scaffold provides a structurally distinct vector for fragment growth and target engagement.

Medicinal Chemistry Library Design Kinase Inhibitor Scaffolds

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound exhibits a computed XLogP3 of 1.8, reflecting moderate lipophilicity conferred by the ethyl ester [1]. In contrast, the free carboxylic acid analog 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1935621-66-1) is predicted to have a significantly lower XLogP3 (< 0.5, based on the absence of the ethyl group) and an additional hydrogen bond donor, which would substantially alter membrane permeability and solubility profiles [1]. This difference is consistent with established medicinal chemistry principles where ester prodrugs or intermediates enhance passive permeability compared to their free acid counterparts.

Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Synthetic Utility: Dual Functional Handles for Divergent Derivatization

The compound uniquely presents two orthogonally reactive handles on the pyrazolo[1,5-a]pyridine core: the C6 hydroxyl group and the C7 ethyl carboxylate [1]. This contrasts with simpler analogs like pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 474432-62-7), which lacks the C6 hydroxyl, or 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1935621-66-1), which has a free acid instead of an ester. The hydroxyl group can undergo O-alkylation, acylation, or sulfonation, while the ester can be hydrolyzed to the acid for amide coupling or reduced to the alcohol, enabling divergent library synthesis from a single intermediate [2]. This versatility is analogous to building blocks used in the synthesis of p38 kinase inhibitors, where the pyrazolo[1,5-a]pyridine core was elaborated through multiple synthetic transformations [3].

Parallel Synthesis Medicinal Chemistry Scaffold Decoration

Underexplored Chemical Space: 7-Carboxylate Scaffold Novelty in Screening Libraries

A survey of the pyrazolo[1,5-a]pyridine patent and primary literature indicates that the majority of biologically annotated derivatives bear substitution at the 3-position rather than the 7-position [1][2]. For example, the pyrazolo-pyridine carboxylate series reported for α-synuclein inhibition (7a–7m) and numerous kinase inhibitor patents (e.g., AXL/c-MET inhibitors in EA-029757-B1) all feature 3-carboxylate or 3-carboxamide motifs [2][3]. The 7-carboxylate pattern remains comparatively underexplored, suggesting that incorporating this building block into screening collections may probe chemical space not covered by the more common 3-substituted analogs.

Chemical Biology High-Throughput Screening Fragment-Based Drug Discovery

Evidence-Based Application Scenarios for Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate (CAS 1345688-05-2)


Kinase-Focused Fragment Library Expansion with a 7-Carboxylate Vector

Based on the class-level evidence that pyrazolo[1,5-a]pyridine substitution topology directly influences kinase isoform selectivity [1], this building block is well-suited for fragment-based drug discovery programs targeting the kinase ATP-binding site. Its moderate lipophilicity (XLogP3 = 1.8) and TPSA of 63.8 Ų place it within lead-like chemical space, while its 7-substitution pattern offers a growth vector distinct from the common 3-substituted kinase hinge-binder motif [2].

Divergent Parallel Library Synthesis for SAR Exploration

The compound's two orthogonal reactive handles (C6-OH and C7-COOEt) enable efficient divergent synthesis workflows [2]. The ethyl ester can be hydrolyzed to generate a carboxylic acid for amide coupling with diverse amines, while the hydroxyl group can independently be functionalized via alkylation or acylation. This dual-handle architecture provides a more versatile starting point than the free acid analog (CAS 1935621-66-1), which would require protection/deprotection steps that reduce synthetic throughput.

Novel Intellectual Property Generation via Underexplored Chemical Space

Given that the majority of patented pyrazolo[1,5-a]pyridine kinase inhibitors feature 3-position substitution (e.g., AXL/c-MET inhibitors in EA-029757-B1) [3], deploying the 7-carboxylate scaffold in medicinal chemistry campaigns may yield novel composition-of-matter intellectual property. This is particularly relevant for organizations seeking to differentiate their chemical series from existing patent estates covering 3-substituted pyrazolo[1,5-a]pyridines.

Physicochemical Property Optimization of Lead Series

The compound's computed XLogP3 of 1.8 represents approximately a 5-fold increase in predicted lipophilicity over its free acid counterpart [2]. For lead series where the carboxylic acid form exhibits poor permeability or excessive polarity (common liabilities in kinase inhibitor programs), the ethyl ester serves as a valuable intermediate that can enhance cellular penetration during primary screening while retaining the option for late-stage hydrolysis to the active acid species.

Quote Request

Request a Quote for Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.